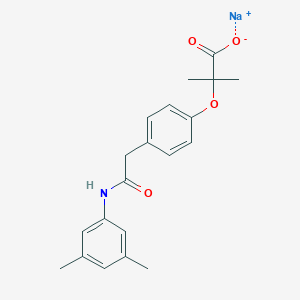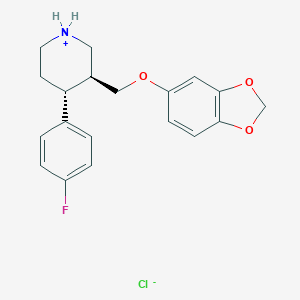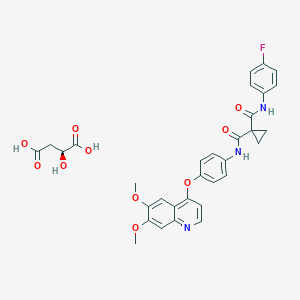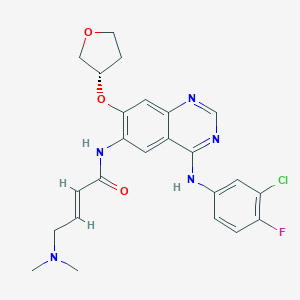
Quinapril hydrochloride
Descripción general
Descripción
Quinapril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease. It is a member of the angiotensin-converting enzyme (ACE) inhibitor class, which works by decreasing the activity of the renin-angiotensin-aldosterone system . This compound is marketed under the brand name Accupril by Pfizer .
Mecanismo De Acción
Target of Action
Quinapril hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and decreases the secretion of aldosterone . Aldosterone promotes sodium and water reabsorption, which can increase blood volume and blood pressure. Therefore, the action of this compound ultimately leads to a decrease in blood pressure .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract with an onset of action within 1 hour . It is extensively metabolized in the liver to its active metabolite, quinaprilat . The bioavailability of quinapril is 50-80% . It is primarily excreted in the urine as quinaprilat . The half-life of quinaprilat is approximately 3 hours in adults .
Result of Action
The primary molecular effect of this compound is the reduction of angiotensin II levels, leading to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure . On a cellular level, this can lead to decreased vascular resistance, reduced workload on the heart, and improved cardiac output .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a high-fat meal can reduce the absorption of quinapril by 25-30% . Additionally, the drug’s efficacy can be affected by the patient’s salt intake, as high sodium levels can counteract the drug’s blood pressure-lowering effects. The stability of this compound can also be affected by storage conditions, and it should be kept at room temperature and protected from moisture .
Aplicaciones Científicas De Investigación
Quinapril hydrochloride has a wide range of scientific research applications:
Análisis Bioquímico
Biochemical Properties
Quinapril Hydrochloride is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals . ACE inhibitors are commonly used as a first line therapy in the treatment of hypertension .
Cellular Effects
This compound, through its metabolite quinaprilat, inhibits the angiotensin converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to lower aldosterone secretion .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which leads to decreased levels of angiotensin II, causing dilation of blood vessels and a reduction in blood volume, thereby lowering blood pressure .
Temporal Effects in Laboratory Settings
Its therapeutic effects in treating hypertension and heart failure have been well established .
Dosage Effects in Animal Models
It is known that ACE inhibitors like this compound can cause hypotension and other side effects at high doses .
Metabolic Pathways
This compound is metabolized to quinaprilat, its active metabolite, which inhibits ACE. This metabolic pathway involves the ester hydrolysis of this compound .
Transport and Distribution
It is known that ACE inhibitors like this compound are distributed throughout the body in the blood .
Subcellular Localization
It is known that ACE inhibitors like this compound act on the angiotensin converting enzyme located on the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .
Industrial Production Methods
In industrial settings, this compound is often produced by catalytic hydrogenation of a benzyl ester maleate salt of quinapril in an alcoholic solvent in the presence of concentrated hydrochloric acid or hydrogen chloride. The resulting residue is crystallized by evaporating the alcoholic solvent from a nitroalkane solvent to give crystalline this compound .
Análisis De Reacciones Químicas
Types of Reactions
Quinapril hydrochloride undergoes various chemical reactions, including hydrolysis and cyclization. Hydrolysis of quinapril results in the formation of quinaprilat, its active diacid metabolite . Cyclization can lead to the formation of quinapril diketopiperazine (DKP) .
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Cyclization: Often occurs under thermal conditions or in the presence of catalysts.
Major Products
Hydrolysis: Quinaprilat
Cyclization: Quinapril diketopiperazine (DKP)
Comparación Con Compuestos Similares
Quinapril hydrochloride is compared with other ACE inhibitors such as lisinopril and captopril:
Unique Features
Longer Duration of Action: Quinapril has a longer duration of action compared to captopril, allowing for less frequent dosing.
Tissue Binding: Quinapril has a high affinity for tissue ACE, contributing to its potent and sustained effects.
List of Similar Compounds
- Lisinopril
- Captopril
- Enalapril
- Ramipril
- Benazepril
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLRJGOOANPTQ-JKVLGAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021221 | |
| Record name | Quinapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/, Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/ | |
| Record name | QUINAPRIL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
82586-55-8 | |
| Record name | Quinapril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinapril hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINAPRIL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINAPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINAPRIL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile) | |
| Record name | QUINAPRIL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Quinapril hydrochloride is a prodrug that is hydrolyzed to its active metabolite, quinaprilat []. Quinaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor []. By binding to and inhibiting ACE, quinaprilat blocks the conversion of angiotensin I to angiotensin II []. This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure [, , , , ].
A: Yes, this compound, through its active metabolite quinaprilat, reduces angiotensin II-induced aldosterone secretion by the adrenal cortex []. This reduction in aldosterone contributes to diuresis and natriuresis, further aiding in blood pressure control [].
A: The molecular formula of this compound is C25H30N2O5 • HCl []. Its molecular weight is 478.98 g/mol [].
A: this compound is susceptible to degradation in the presence of humidity [, , ]. Studies have shown that increasing humidity leads to an increase in both diketopiperazine (DKP) and dicarboxylic acid (DCA) formation, which are degradation products of this compound [, ].
A: Yes, some excipients can impact the stability of this compound. For example, magnesium stearate, a basic excipient, was found to significantly increase the degradation rate of this compound compared to acidic excipients [].
ANone: This section is not applicable as the provided research papers do not discuss any catalytic properties or applications of this compound.
ANone: This section is not applicable as the provided research papers do not include studies on computational chemistry or modeling of this compound.
A: Studies in rats and dogs have shown that there are no changes in the configuration of quinapril or quinaprilat after oral administration [].
ANone: Several approaches can be used to enhance the stability of this compound formulations:
- Controlling Humidity: Storing and packaging this compound formulations under low humidity conditions (e.g., using desiccants) can minimize hydrolysis [, , ].
- Careful Excipient Selection: Choosing excipients that do not accelerate this compound degradation is crucial. Acidic excipients have been shown to be preferable to basic excipients like magnesium stearate [, , ].
- Solid-State Manipulation: Formulating this compound in a less reactive solid form, such as a co-crystal, can significantly enhance its stability [, ]. Co-crystals with tris(hydroxymethyl)aminomethane have demonstrated remarkable stability, even at elevated temperatures [].
- pH Modification: Adjusting the microenvironment pH within the formulation can be achieved using pH modifiers like ascorbic acid (acidic) or magnesium oxide (basic) []. This can help to steer the degradation pathway away from unfavorable conditions.
ANone: Yes, research explored alternative delivery routes for this compound:
- Buccal Tablets: Formulations using bioadhesive polymers like Carbopol 974P and hydroxypropyl methylcellulose K4M, along with permeation enhancers like citric acid, were investigated for buccal delivery [, ]. These formulations aimed to enhance bioavailability and provide a non-invasive alternative to oral administration.
ANone: This section is not applicable as the provided research papers do not contain information on SHE regulations related to this compound.
A: this compound is primarily absorbed from the small intestine []. It is then rapidly hydrolyzed to its active metabolite, quinaprilat [, ]. The extent of absorption of this compound is estimated to be between 50% and 65% after an oral dose [].
A: In healthy volunteers, the half-life of quinapril was found to be approximately 1.2 hours, while the half-life of quinaprilat was longer, around 1.8-1.9 hours [].
A: Following oral administration in rats, urinary excretion of radioactivity from 14C-quinapril hydrochloride accounted for 18.8%, while fecal excretion was 78.6% within 120 hours []. Biliary excretion played a significant role, with 43% of the administered radioactivity being excreted in the bile within 48 hours []. Interestingly, approximately 22% of the radioactivity excreted in the bile was reabsorbed from the intestine [].
A: Yes, clinical trials have shown that this compound is effective in lowering blood pressure in patients with mild to moderate essential hypertension [, , , , ]. Studies have shown that this compound, administered once or twice daily, effectively reduces both diastolic and systolic blood pressure [, ].
A: Yes, clinical trials comparing this compound to other ACE inhibitors, such as captopril and enalapril, have been conducted []. These studies demonstrated that this compound exhibits similar efficacy to these agents in lowering blood pressure [, ].
A: Short-term administration of this compound in patients with essential hypertension and mild renal impairment due to nephrosclerosis resulted in significant improvements in renal function []. Both renal plasma flow (RPF) and glomerular filtration rate (GFR) increased significantly after 12 weeks of treatment [].
ANone: This section is not applicable as the provided research papers do not cover resistance mechanisms or cross-resistance related to this compound.
ANone: This section is not included as per the note provided, which instructs to exclude information about drug side effects, interactions, or contraindications.
ANone: While this specific aspect is not extensively covered in the provided research, one study explored a targeted delivery approach:
- Floating Microspheres: Researchers investigated the use of floating microspheres for controlled release of this compound in the gastrointestinal tract []. These microspheres aimed to prolong the drug's residence time in the stomach, potentially leading to improved absorption and sustained pharmacological activity.
A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the concentration of this compound in tablets and other formulations [, , , ].
ANone: In addition to HPLC, other analytical techniques have been employed to characterize and quantify this compound:
- UV Spectrophotometry: UV spectrophotometry has been utilized to determine this compound in bulk drug and formulations []. This method relies on the absorbance of UV light by this compound at specific wavelengths.
- Derivative Spectrophotometry: This technique, along with zero-order spectrophotometry, has been applied to determine this compound in pharmaceutical preparations [].
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, coupled with densitometric detection, has been employed for the simultaneous determination of this compound and hydrochlorothiazide in tablet dosage forms [].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, specifically using negative ion chemical ionization, has been utilized to study the pharmacokinetics of this compound and its active metabolite, quinaprilat, in rats and dogs []. This method offers high sensitivity and selectivity for analyzing these compounds in biological samples.
ANone: This section is not applicable as the provided research papers do not contain information on the environmental impact or degradation of this compound.
ANone: This section is not extensively addressed in the provided research, but one study touched upon the dissolution properties of this compound:
- Direct Compression Tablets: Researchers investigated the feasibility of producing this compound tablets using a direct compression method []. While the study primarily focused on the formulation aspects, it highlighted the importance of dissolution testing for these tablets to ensure adequate drug release.
A: The development and validation of analytical methods, particularly for HPLC, were emphasized in several studies [, , , ]. Validation parameters, including linearity, accuracy, precision, specificity, limit of detection, and limit of quantification, were assessed following ICH guidelines to ensure the reliability and robustness of the analytical methods used [, , , ].
ANone: While specific quality control and assurance protocols are not explicitly detailed in the research, several studies highlighted the importance of quality control measures:
- Tablet Manufacturing: The research on direct compression tablet manufacturing of this compound underscores the need for stringent quality control during the production process to ensure consistent tablet weight, hardness, friability, and content uniformity [].
ANone: This section is not applicable as the provided research papers do not provide information about the immunogenicity or immunological responses associated with this compound.
ANone: This section is not applicable as the provided research papers do not contain information about drug-transporter interactions related to this compound.
ANone: This section is not applicable as the provided research papers do not discuss drug-metabolizing enzyme induction or inhibition by this compound.
ANone: This section is not applicable as the provided research papers do not cover the biocompatibility or biodegradability of this compound.
A: A study compared the blood pressure-lowering effects of omega-3 fish oil to this compound in male Sprague-Dawley rats with induced renovascular hypertension []. After four weeks of treatment, both omega-3 fish oil and this compound showed comparable reductions in blood pressure, suggesting that omega-3 fish oil could be a potential natural alternative for blood pressure control [].
ANone: This section is not applicable as the provided research papers do not contain information on the recycling or waste management of this compound.
ANone: This section is not applicable as the provided research papers do not discuss research infrastructure or resources specific to this compound.
A: Early observations with ACE inhibitors suggested that they might be less effective in older hypertensive patients [].
A: this compound, a nonsulfhydryl ACE inhibitor, has been associated with a lower incidence of adverse effects and withdrawals compared to earlier ACE inhibitors like captopril and enalapril [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















